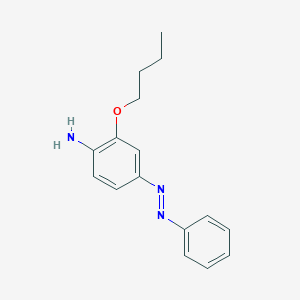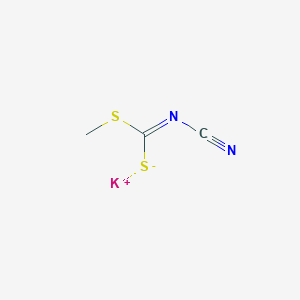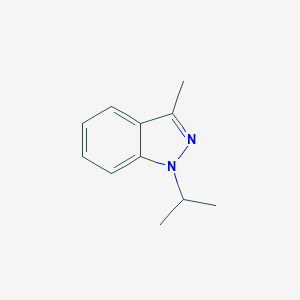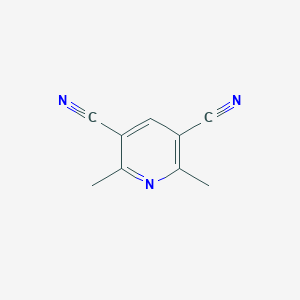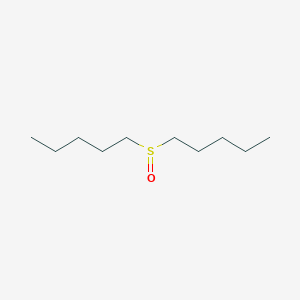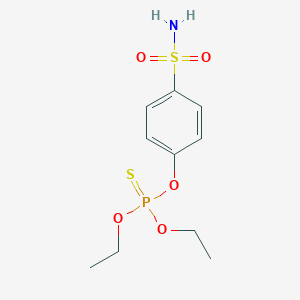
4-Diethoxyphosphinothioyloxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diethoxyphosphinothioyloxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as DEPTOS and belongs to the class of phosphonothioate compounds.
Scientific Research Applications
DEPTOS has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria. It has also been investigated for its antifungal, antiviral, and anticancer properties. DEPTOS has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of DEPTOS is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of DNA and RNA synthesis. This ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
DEPTOS has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit any significant cytotoxicity towards normal cells. However, it has been found to induce apoptosis in cancer cells. DEPTOS has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of DEPTOS is its broad-spectrum antibacterial activity. It has been found to be effective against both gram-positive and gram-negative bacteria, including drug-resistant strains. DEPTOS also exhibits potent antifungal, antiviral, and anticancer properties. However, one of the limitations of DEPTOS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on DEPTOS. One of the areas of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of DEPTOS at the molecular level. This could lead to the development of more potent and selective derivatives of DEPTOS for use in cancer therapy. Additionally, the potential use of DEPTOS as a broad-spectrum antimicrobial agent in clinical settings warrants further investigation.
Synthesis Methods
The synthesis of DEPTOS involves the reaction of 4-hydroxybenzenesulfonamide with diethylphosphorochloridothioate. This reaction leads to the formation of DEPTOS in good yields. The purity of the compound can be improved by recrystallization from ethanol.
properties
CAS RN |
1902-25-6 |
|---|---|
Product Name |
4-Diethoxyphosphinothioyloxybenzenesulfonamide |
Molecular Formula |
C10H16NO5PS2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-diethoxyphosphinothioyloxybenzenesulfonamide |
InChI |
InChI=1S/C10H16NO5PS2/c1-3-14-17(18,15-4-2)16-9-5-7-10(8-6-9)19(11,12)13/h5-8H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
AREISRHESIVGTH-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



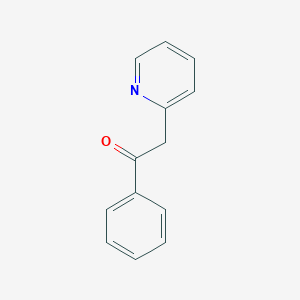
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)
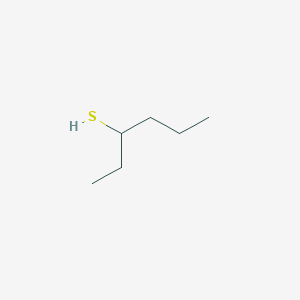
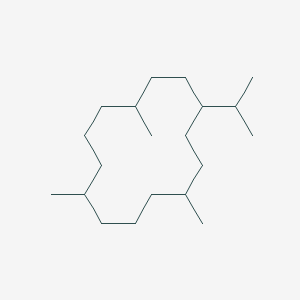
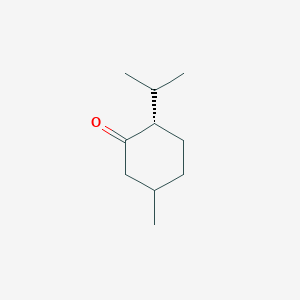
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)

